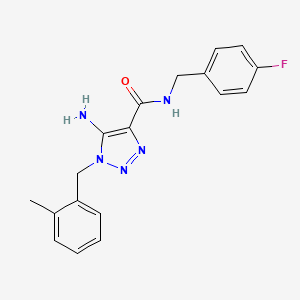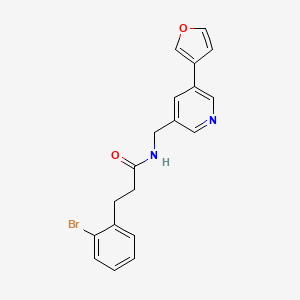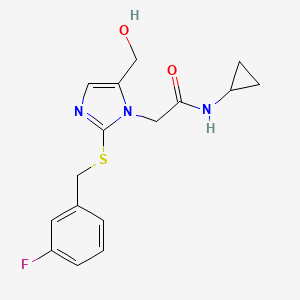
5-amino-N-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as FMBTC, is an organic compound that has been found to have several potential applications in scientific research and lab experiments. FMBTC is a heterocyclic compound that is composed of a benzyl group, a fluorobenzyl group, a nitrogen atom, and a carboxamide group. It has a molecular weight of 437.44 g/mol and is soluble in water and organic solvents. FMBTC is a relatively new compound, and its properties and applications are still being explored.
科学研究应用
5-amino-N-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have several potential applications in scientific research. For example, it has been used in the synthesis of several other compounds, such as aryl-triazole derivatives, which have potential applications in medicinal chemistry. This compound has also been used as a ligand in coordination chemistry, as well as in the synthesis of novel heterocyclic compounds. Additionally, this compound has been used in the synthesis of compounds with potential applications in materials science, such as polymers and nanomaterials.
作用机制
The mechanism of action of 5-amino-N-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is still being studied, but it is thought to involve the formation of a coordination complex between the carboxamide group and a metal ion. This coordination complex is thought to be responsible for the reactivity of this compound in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is thought to have potential applications in medicinal chemistry. This compound has been found to have inhibitory effects on enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, this compound has been found to have potential anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The main advantage of using 5-amino-N-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its relatively low cost and availability. Additionally, this compound is relatively easy to synthesize, which makes it ideal for use in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound is highly soluble in organic solvents, which can make it difficult to isolate the desired product. Additionally, this compound is a relatively new compound, and its properties and applications are still being explored, which can make it difficult to predict the outcome of experiments.
未来方向
5-amino-N-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a relatively new compound, and there are still many potential applications that are yet to be explored. For example, further research could be conducted to explore the potential applications of this compound in medicinal chemistry, such as its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to explore the potential applications of this compound in materials science, such as its use in the synthesis of polymers and nanomaterials. Finally, further research could be conducted to explore the mechanism of action of this compound, as well as its biochemical and physiological effects.
合成方法
5-amino-N-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is usually synthesized through a process known as a condensation reaction. This type of reaction involves two molecules combining to form a single molecule, with the release of a small molecule such as water. In the synthesis of this compound, two molecules, 4-fluorobenzaldehyde and 2-methylbenzyl isocyanide, are combined in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF).
属性
IUPAC Name |
5-amino-N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-12-4-2-3-5-14(12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZPFROGZNIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2782343.png)
![3-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2782345.png)
![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide](/img/structure/B2782350.png)
![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2782353.png)


![(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2782359.png)

![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)